molecular formula C54H36 B3287056 2,3,6,7,10,11-Hexaphenyltriphenylene CAS No. 836671-27-3

2,3,6,7,10,11-Hexaphenyltriphenylene

Cat. No. B3287056
CAS RN: 836671-27-3
M. Wt: 684.9 g/mol
InChI Key: RSWOJEDGRFCGFR-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexaphenyltriphenylene is a chemical compound with the molecular formula C54H36 . It is a derivative of triphenylene, which is an aromatic hydrocarbon .


Synthesis Analysis

The synthesis of 2,3,6,7,10,11-Hexaphenyltriphenylene has been reported in a main chain polymer where the repeat units are 2,3,6,7,10,11-hexaphenyltriphenylene moieties linked through flexible dodecyl chains .


Molecular Structure Analysis

The molecular structure of 2,3,6,7,10,11-Hexaphenyltriphenylene consists of a triphenylene core with six phenyl groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6,7,10,11-Hexaphenyltriphenylene include a molecular weight of 684.86 and a predicted density of 1.173±0.06 g/cm3 .

Scientific Research Applications

Liquid Crystal Phases and Mesomorphism

  • Columnar Mesophases Formation : 2,3,6,7,10,11-Hexaphenyltriphenylene, when mixed with hexaalkoxytriphenylenes, forms stable hexagonal columnar liquid crystal phases. These phases are characterized using optical polarized microscopy, differential scanning calorimetry, and X-ray diffraction. This mix exhibits a wide liquid crystal range and a suppression of crystallization, attributed to stabilizing interactions between planar aromatic moieties (McLaren et al., 2015).
  • Comparative Analysis with Charge-Transfer Phases : This compound forms 1:1 CPI (Complementary Polytopic Interaction) compounds showing greater mesophase range and higher clearing temperatures than individual components. The study compares these CPI compounds with charge-transfer compounds, highlighting similarities in molecular packing and stabilizing interactions (Boden et al., 2004).

Synthesis and Structural Analysis

  • Synthesis Methods : A high-yield and easy method for preparing alkoxy-substituted triphenylenes, including 2,3,6,7,10,11-Hexamethoxytriphenylene, is reported. This method involves oxidative trimerization of veratrol with iron(III) chloride/sulfuric acid (Naarmann et al., 1994).
  • Crystal Structures Implications : Research on the crystal structures of oxy-substituted triphenylenes has implications for understanding columnar discotic mesophases. These structures differ from expected behaviors, indicating that mesophase behavior might be governed more by alkyl groups than by stacking of the aromatic core (Andresen et al., 2000).

Optical and Electrical Properties

  • Modification of Optical Properties : The silylation of 2,3,6,7,10,11-hexabromotriphenylene modifies the optical properties of triphenylene, as observed in absorption and emission spectra (Kyushin et al., 2003).
  • Fluorescence in Liquid-Crystalline Phases : The fluorescence properties of hexa-n-hexyloxytriphenylene have been studied, showing the potential for photosensitized fluorescence in organized phases. This research provides insights into exciton hopping and diffusion in columnar phases (Markovitsi et al., 1991).

Miscellaneous Applications

  • High Electrical Conductivity in Metal-Organic Frameworks : The reaction of hexaiminotriphenylene with Ni(2+) results in a metal-organic framework (MOF) with high electrical conductivity. This MOF can be a potential candidate for applications requiring high conductivity (Sheberla et al., 2014).
  • White-Light Emission in Metallacages : Hexaphenyltriphenylene-based metallacages exhibit good host-guest complexation with emissive dyes, achieving white-light emission through complementary emission colors (Liu et al., 2023).

Safety And Hazards

The safety and hazards of 2,3,6,7,10,11-Hexaphenyltriphenylene are not well-documented. It is advised that it should be used for R&D purposes only and not for medicinal, household, or other uses .

Future Directions

The future directions of 2,3,6,7,10,11-Hexaphenyltriphenylene research could involve its use in the preparation of metal-organic frameworks (MOFs), which are materials formed by metal ions and organic ligands through coordination .

properties

IUPAC Name

2,3,6,7,10,11-hexakis-phenyltriphenylene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H36/c1-7-19-37(20-8-1)43-31-49-50(32-44(43)38-21-9-2-10-22-38)52-34-46(40-25-13-4-14-26-40)48(42-29-17-6-18-30-42)36-54(52)53-35-47(41-27-15-5-16-28-41)45(33-51(49)53)39-23-11-3-12-24-39/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOJEDGRFCGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732978
Record name 2,3,6,7,10,11-Hexaphenyltriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7,10,11-Hexaphenyltriphenylene

CAS RN

836671-27-3
Record name 2,3,6,7,10,11-Hexaphenyltriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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